

# Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of IPR-803

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## Compound of Interest

Compound Name: IPR-803

Cat. No.: B15587776

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## Introduction

**IPR-803** is a small molecule inhibitor that potently disrupts the protein-protein interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR). This interaction is a key driver in cancer progression, promoting tumor invasion, metastasis, and angiogenesis. By targeting this critical nexus, **IPR-803** presents a promising therapeutic strategy for cancers characterized by elevated uPA/uPAR expression, such as breast cancer. These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of **IPR-803**, along with detailed protocols for its preclinical evaluation.

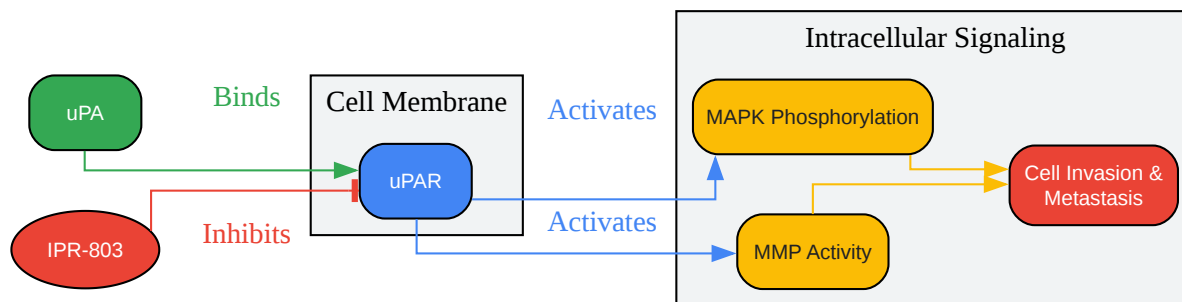
## Pharmacodynamic Profile of IPR-803

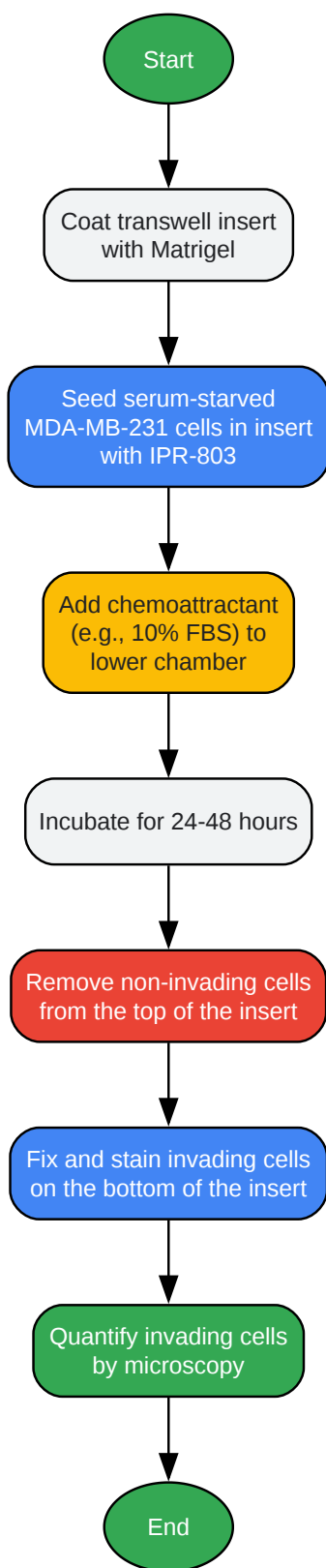
**IPR-803** exerts its anti-tumor effects through the direct inhibition of the uPA-uPAR interaction, leading to the suppression of downstream signaling pathways that control cell adhesion, migration, and invasion.

## Mechanism of Action

**IPR-803** binds directly to uPAR with a sub-micromolar affinity, preventing the binding of uPA and subsequently inhibiting the activation of downstream signaling cascades.<sup>[1]</sup> This disruption

leads to a reduction in the activity of matrix metalloproteinases (MMPs), enzymes crucial for the breakdown of the extracellular matrix (ECM), and inhibits the phosphorylation of mitogen-activated protein kinase (MAPK), a key signaling molecule involved in cell proliferation and survival.<sup>[1]</sup>





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## References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
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